Physicochemical Profiling and Synthetic Utility of 3-Acetylpyrrolidine-2,5-dione: A Comprehensive Technical Guide
Physicochemical Profiling and Synthetic Utility of 3-Acetylpyrrolidine-2,5-dione: A Comprehensive Technical Guide
Executive Summary
3-Acetylpyrrolidine-2,5-dione (CAS: 137271-84-2), commonly referred to as 3-acetylsuccinimide, is a highly versatile, bifunctional heterocyclic building block. Characterized by a succinimide core substituted with an acetyl group at the C3 position, this molecule presents a unique
Structural & Physicochemical Profiling
The structural framework of 3-acetylpyrrolidine-2,5-dione dictates its unique reactivity profile. The molecule contains three carbonyl groups in close proximity, heavily influencing its electronic distribution and acidity.
Quantitative Data Summary
| Property | Value |
| CAS Registry Number | 137271-84-2[1] |
| Molecular Formula | C₆H₇NO₃[1] |
| Molecular Weight | 141.125 g/mol [1] |
| SMILES | CC(=O)C1CC(=O)NC1=O[1] |
| Hydrogen Bond Donors | 1 (Imide N-H)[1] |
| Hydrogen Bond Acceptors | 4 (3x C=O, 1x N)[1] |
Dual Acidity and Electronic Distribution
A defining physicochemical trait of 3-acetylpyrrolidine-2,5-dione is its dual acidity :
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Imide Nitrogen (N1): The N-H proton is acidic (estimated pKₐ ~9–10) due to resonance stabilization of the resulting conjugate base across the C2 and C5 carbonyl oxygens.
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Methine Carbon (C3): The C3 proton is flanked by the C2 succinimide carbonyl and the C3 acetyl carbonyl, creating a classic 1,3-dicarbonyl system. This renders the C3 proton highly acidic (estimated pKₐ ~7–8).
Because the C3 proton is often more acidic than the N-H proton, the choice of base during functionalization is critical. Weak bases (e.g., sodium acetate) selectively deprotonate C3, while strong bases (e.g., NaH) generate a dianion, allowing for regioselective functionalization based on the electrophile's hardness[2].
Mechanistic Insights: Tautomerism & Reactivity
The
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Causality of Tautomerism: The enol form is thermodynamically stabilized by an extended conjugated system and strong intramolecular hydrogen bonding between the enol hydroxyl group and the adjacent succinimide carbonyl oxygen. This stabilization lowers the activation energy for electrophilic attack at the C3 position, making the molecule highly reactive toward alkylating and halogenating agents[3].
Caption: Mechanistic pathway of keto-enol tautomerism in 3-acetylpyrrolidine-2,5-dione.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to verify mechanistic success at each step.
Protocol A: De Novo Synthesis via Thermal Cyclization
Objective: Synthesize 3-acetylpyrrolidine-2,5-dione from diethyl acetylsuccinate[4][5]. Causality: The condensation of a dicarboxylic ester with ammonia forms an intermediate diamide/monoamide, which upon high-temperature vacuum treatment, undergoes entropically driven cyclization to form the thermodynamically stable 5-membered imide ring.
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Amination: Dissolve diethyl acetylsuccinate (1.0 eq) in absolute ethanol. Bubble anhydrous NH₃ gas through the solution at 0°C for 2 hours.
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Reasoning: Low temperatures prevent the premature cleavage of the acetyl group and suppress uncontrolled polymerization.
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Thermal Cyclization: Transfer the intermediate to a vacuum distillation setup. Heat gradually to 120°C under reduced pressure (10 mmHg) for 4 hours.
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Reasoning: The continuous removal of ethanol and water shifts the equilibrium entirely toward the closed succinimide ring.
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Workup: Cool the resulting melt, dissolve in ethyl acetate, and wash with cold 1M HCl to neutralize residual ammonia. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
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Purification: Recrystallize the crude product from an ethanol/water mixture.
Caption: Step-by-step synthetic and validation workflow for 3-Acetylpyrrolidine-2,5-dione.
Self-Validation Checkpoints
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In-Process Control (TLC): Spot the reaction mixture on silica gel TLC. Because the product exists partially in the enol form, it will rapidly reduce a KMnO₄ stain, appearing as a bright yellow spot on a purple background. The starting ester is significantly less reactive.
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Final Validation (¹H-NMR): Analyze the purified crystals in DMSO-
. Structural integrity is confirmed by the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the appearance of the acetyl methyl singlet at ~2.2 ppm. The imide N-H will appear as a broad singlet at >10.5 ppm[6].
Protocol B: Regioselective Knorr-Type Pyrazole Condensation
Objective: Utilize the 1,3-dicarbonyl moiety to synthesize a pyrazole-fused scaffold. Causality: Hydrazines act as bis-nucleophiles. The highly electrophilic acetyl carbonyl is attacked first, followed by intramolecular cyclization onto the C2 succinimide carbonyl, forming a stable aromatic pyrazole ring.
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Condensation: Combine 3-acetylpyrrolidine-2,5-dione (1.0 eq) and phenylhydrazine (1.1 eq) in glacial acetic acid.
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Cyclization: Reflux the mixture at 118°C for 4 hours. Acetic acid serves dual roles as the solvent and the acid catalyst, activating the carbonyls for nucleophilic attack.
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Isolation: Pour the hot mixture over crushed ice. The resulting pyrazole derivative will precipitate. Filter, wash with cold water, and dry under vacuum.
Strategic Applications in Drug Development
In medicinal chemistry, the succinimide motif is a "privileged scaffold" heavily featured in anticonvulsants (e.g., ethosuximide) and anxiolytics. The addition of the 3-acetyl group in 3-acetylpyrrolidine-2,5-dione transforms a static structural motif into a dynamic, reactive hub[7][8].
Drug development professionals utilize this compound primarily for:
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Heterocyclic Library Generation: The 1,3-dicarbonyl system is ideal for generating libraries of isoxazoles, pyrazoles, and pyrimidines via condensation reactions. These fused systems are frequently screened against kinase and CNS targets.
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Peptide and Biomolecule Modification: Similar to N-acetylsuccinimide, derivatives of this compound can be employed in the acylation of amines and thiols, facilitating the introduction of modified succinyl groups into active pharmaceutical ingredients (APIs) to enhance pharmacokinetic stability[7].
References
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Reagent Database. "2,5-PYRROLIDINEDIONE, 3-ACETYL- CAS 137271-84-2". Life Science Database. Available at: [Link]
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Nagasaka, A., & Oda, R. "Radical Catalyzed Addition of Diethylformal and Orthoformate to Dimethyl Maleate". Kyoto University Research Information Repository. Available at: [Link]
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MySkinRecipes. "N-acetylsuccinimide Product Description". MySkinRecipes. Available at: [Link]
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Protti, S., et al. "Photocatalyzed Functionalization of Alkenoic Acids in 3D‐Printed Reactors". PMC - National Institutes of Health. Available at:[Link]
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ACS Publications. "Halocyclization of Alkynoic Thioester and Oxidative Aromatization in One-Pot". The Journal of Organic Chemistry. Available at: [Link]
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ChemRxiv. "Mechanochemical Halogenations of Sydnones and Rearrangement to 1,3,4-Oxadiazolin-2-ones". ChemRxiv. Available at:[Link]
Sources
- 1. 2,5-PYRROLIDINEDIONE, 3-ACETYL- CAS 137271-84-2 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Diethyl acetylsuccinate | 1115-30-6 | Benchchem [benchchem.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. CAS:137271-84-2, 3-Acetylpyrrolidine-2,5-dione-毕得医药 [bidepharm.com]
- 7. N-acetylsuccinimide [myskinrecipes.com]
- 8. Photocatalyzed Functionalization of Alkenoic Acids in 3D‐Printed Reactors - PMC [pmc.ncbi.nlm.nih.gov]
